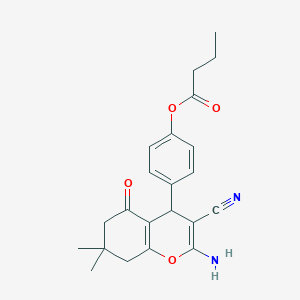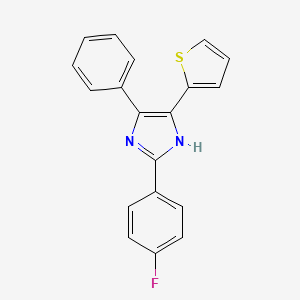![molecular formula C27H17Cl2N3O3 B11653032 4-chloro-N-[3-(6-{[(4-chlorophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11653032.png)
4-chloro-N-[3-(6-{[(4-chlorophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring multiple aromatic rings and amide linkages, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Amidation Reaction: The benzoxazole intermediate is then subjected to an amidation reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 4-chlorobenzamido derivative.
Final Coupling: The final step involves coupling the 4-chlorobenzamido derivative with 4-chlorobenzoic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Cl2, Br2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Halogenated or nitrated derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Oxidation: Carboxylic acids or quinones derived from the aromatic rings.
科学研究应用
4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe in biochemical assays to study protein-ligand interactions.
Materials Science: Explored for its potential use in organic electronic materials due to its conjugated system.
作用机制
The mechanism of action of 4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amide linkages allow it to form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 4-CHLORO-N-{2-[3-(4-METHYLBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE
- 4-CHLORO-N-{2-[3-(4-FLUOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE
- 4-CHLORO-N-{2-[3-(4-BROMOBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE
Uniqueness
4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE is unique due to the presence of two 4-chlorobenzamido groups, which enhance its ability to interact with biological targets through multiple binding interactions. This structural feature distinguishes it from similar compounds and contributes to its specific biological activities.
属性
分子式 |
C27H17Cl2N3O3 |
|---|---|
分子量 |
502.3 g/mol |
IUPAC 名称 |
4-chloro-N-[2-[3-[(4-chlorobenzoyl)amino]phenyl]-1,3-benzoxazol-6-yl]benzamide |
InChI |
InChI=1S/C27H17Cl2N3O3/c28-19-8-4-16(5-9-19)25(33)30-21-3-1-2-18(14-21)27-32-23-13-12-22(15-24(23)35-27)31-26(34)17-6-10-20(29)11-7-17/h1-15H,(H,30,33)(H,31,34) |
InChI 键 |
SGTAMHXYNQNWNM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=C(C=C4)NC(=O)C5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-(3,5-di-tert-butyl-4-hydroxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11652952.png)
![2,2,4,6,7-Pentamethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B11652971.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B11652973.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide](/img/structure/B11652982.png)
![5-amino-3-[(Z)-1-cyano-2-(9-ethyl-9H-carbazol-3-yl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11652983.png)
![Ethyl 6-methyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652984.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(2,3-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11652987.png)
![ethyl 4-{[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B11652993.png)
![(5E)-5-[2-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652996.png)

![(5Z)-5-{5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653011.png)
![Propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B11653028.png)

